molecular formula C8H12N2O2 B048453 1-Butyl-1H-imidazole-5-carboxylic acid CAS No. 123451-25-2

1-Butyl-1H-imidazole-5-carboxylic acid

Número de catálogo: B048453
Número CAS: 123451-25-2
Peso molecular: 168.19 g/mol
Clave InChI: BKCCAQWLCVNHLW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Butyl-1H-imidazole-5-carboxylic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery research. The imidazole ring is an electron-rich, five-membered aromatic heterocycle found in many biomolecules, and its structure is amenable to forming various supramolecular complexes through noncovalent interactions, which is a valuable property for probing biological systems . The carboxylic acid functional group on the scaffold is particularly noteworthy; research into similar 1,5-diaryl-1H-imidazole-4-carboxylic acids has demonstrated that the carboxylate moiety can contribute significantly to binding interactions with biological targets, as evidenced in studies targeting the HIV-1 integrase-LEDGF/p75 protein-protein interaction . Furthermore, imidazole-2-carboxylic acid derivatives have been identified as potent chemotypes that act as metal-binding pharmacophores, showing promise as inhibitors for metallo-β-lactamases (MBLs), which are enzymes produced by antibiotic-resistant bacteria . This compound serves as a versatile precursor for the synthesis of more complex molecules, including supramolecular structures with potential investigative applications across various therapeutic areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Propiedades

Número CAS

123451-25-2

Fórmula molecular

C8H12N2O2

Peso molecular

168.19 g/mol

Nombre IUPAC

3-butylimidazole-4-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-2-3-4-10-6-9-5-7(10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12)

Clave InChI

BKCCAQWLCVNHLW-UHFFFAOYSA-N

SMILES

CCCCN1C=NC=C1C(=O)O

SMILES canónico

CCCCN1C=NC=C1C(=O)O

Sinónimos

1H-Imidazole-5-carboxylicacid,1-butyl-(9CI)

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Alkyl Chain Length at the 1-Position

  • 1-Methyl-1H-imidazole-5-carboxylic acid (CAS 41806-40-0): A methyl group (C₁H₃) substituent reduces lipophilicity (logP ~1.5) compared to butyl.
  • 1-Ethyl-1H-imidazole-5-carboxylic acid (CAS 71925-11-6): Ethyl (C₂H₅) increases logP slightly; molecular weight: 140.14 g/mol .
  • Target compound (1-Butyl) : Predicted molecular formula C₈H₁₂N₂O₂ (MW: 168.19 g/mol). The longer butyl chain enhances hydrophobicity, likely lowering aqueous solubility but improving membrane permeability.

Benzimidazole vs. Imidazole Core

  • 1-Methyl-1H-benzimidazole-5-carboxylic acid (CAS 53484-18-7): A fused benzene ring increases aromaticity and planarity, raising molecular weight (MW: 190.18 g/mol) and melting point (e.g., 280–286°C for a related benzoimidazole in ). This structural feature enhances π-π stacking but reduces solubility compared to non-fused imidazoles .

Functional Group Modifications

  • Methyl 1H-imidazole-5-carboxylate (CAS 17325-26-7): Esterification of the carboxylic acid (-COOCH₃) eliminates acidity, altering reactivity and hydrogen-bonding capacity. Similarity score: 0.91 vs. target .
  • (1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid (CAS 1089669-71-5): Substitution of -COOH with boronic acid (-B(OH)₂) enables Suzuki-Miyaura cross-coupling reactions, expanding synthetic utility .
Physical and Chemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Notable Properties
1-Butyl-1H-imidazole-5-carboxylic acid (Predicted) C₈H₁₂N₂O₂ 168.19 Butyl (C₄H₉) -COOH High logP, moderate solubility
1-Methyl-1H-imidazole-5-carboxylic acid C₅H₆N₂O₂ 126.115 Methyl (CH₃) -COOH logP ~1.5, IR: N-H (3143 cm⁻¹)
1-Ethyl-1H-imidazole-5-carboxylic acid C₆H₈N₂O₂ 140.14 Ethyl (C₂H₅) -COOH Intermediate hydrophobicity
1-Methyl-1H-benzimidazole-5-carboxylic acid C₉H₈N₂O₂ 190.18 Methyl + benzene ring -COOH High mp (~280°C), π-π stacking
Methyl 1H-imidazole-5-carboxylate C₅H₆N₂O₂ 126.11 Methyl -COOCH₃ Esterified, reduced acidity

Q & A

Q. What are the optimal synthetic routes for 1-butyl-1H-imidazole-5-carboxylic acid, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves alkylation of imidazole precursors. For example, substituting the 1-position of imidazole-5-carboxylic acid with a butyl group via nucleophilic substitution or transition metal-catalyzed coupling. A common approach includes:
  • Step 1 : Reacting imidazole-5-carboxylic acid with 1-bromobutane in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours.
  • Step 2 : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient).
    Purity validation requires HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and NMR (¹H/¹³C) to confirm substitution patterns. For reference, 1-methyl analogs achieve >97% purity under similar conditions .

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Conditions
Alkylation (K₂CO₃/DMF)65–75≥9580°C, 24h
Pd-catalyzed coupling70–80≥97Pd(OAc)₂, ligand, 100°C, 12h

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:
  • X-ray crystallography : For single-crystal analysis, employ SHELX software for structure refinement . Crystallize the compound in a solvent system (e.g., methanol/water) and collect data at 100K using synchrotron radiation.
  • Spectroscopic techniques :
  • ¹H NMR (DMSO-d₆): Expected signals at δ 0.9 (t, 3H, -CH₂CH₂CH₂CH₃), δ 4.2 (t, 2H, N-CH₂-), and δ 7.5–8.0 (imidazole protons).
  • FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹).

Advanced Research Questions

Q. How do substituent variations at the 1-position of imidazole-5-carboxylic acid influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that alkyl chain length and branching modulate interactions with targets like enzymes or receptors. For example:
  • Butyl vs. Methyl : The butyl group enhances lipophilicity (logP increase by ~1.5 units), improving membrane permeability but potentially reducing solubility.
  • Experimental design :
  • In vitro assays : Test inhibition of cytochrome P450 isoforms using fluorogenic substrates.
  • Computational docking : Use AutoDock Vina to model binding poses with protein targets (e.g., COX-2). Compare binding energies of butyl vs. ethyl/methyl analogs .

Table 2 : Substituent Effects on Bioactivity

SubstituentlogPIC₅₀ (μM) COX-2Solubility (mg/mL)
Methyl1.212.58.7
Butyl2.78.23.1

Q. How can computational methods resolve contradictions in reported biological data for imidazole derivatives?

  • Methodological Answer : Discrepancies in activity data may arise from assay conditions or impurity profiles. Mitigate this by:
  • Meta-analysis : Aggregate data from PubChem and Reaxys, filtering by assay type (e.g., fluorescence vs. radiometric).
  • Density Functional Theory (DFT) : Calculate electron distribution at the carboxylic acid group to predict reactivity. For example, the butyl group’s electron-donating effect may reduce carboxylate acidity (pKa ~3.8 vs. 2.9 for methyl) .
  • Molecular dynamics (MD) : Simulate solvation effects to explain solubility variations across studies.

Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?

  • Methodological Answer :
  • pH adjustment : Maintain buffers at pH 4–5 (near the carboxylic acid pKa) to minimize degradation.
  • Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose).
  • LC-MS stability assays : Monitor degradation products (e.g., imidazole ring oxidation) under accelerated conditions (40°C/75% RH) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for this compound?

  • Methodological Answer : Contradictions may arise from:
  • Cell line variability : Test in multiple lines (e.g., HepG2 vs. HEK293) with standardized MTT protocols.
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., N-oxide derivatives) that influence toxicity.
  • SAR cross-validation : Compare with structurally similar compounds (e.g., 1-benzyl analogs) to isolate substituent-specific effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.